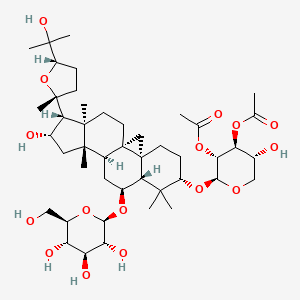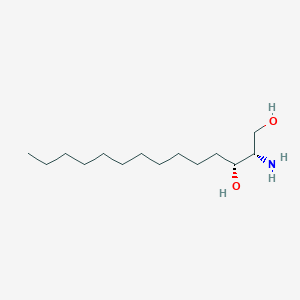
Phytenic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phytenic acid is a long-chain fatty acid with a unique structure characterized by the presence of four methyl groups at positions 3, 7, 11, and 15, and a double bond at the second position. This compound is also known as this compound and is a derivative of phytol, a diterpene alcohol. It is commonly found in various natural sources, including plants and certain microorganisms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phytenic acid typically involves the oxidation of phytol. Phytol can be obtained from chlorophyll through hydrolysis. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield the desired acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale extraction from natural sources followed by chemical modification. The extraction process may include solvent extraction, distillation, and purification steps to isolate phytol, which is then oxidized to produce the acid.
Análisis De Reacciones Químicas
Types of Reactions
Phytenic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The methyl groups and the double bond provide sites for substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Further oxidized fatty acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Phytenic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Studied for its role in cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and nutritional supplements.
Mecanismo De Acción
The mechanism of action of Phytenic acid involves its interaction with various molecular targets and pathways. It can modulate the activity of transcription factors such as peroxisome proliferator-activated receptor alpha and retinoid X receptor, influencing gene expression related to lipid metabolism and inflammation. The compound’s antioxidant properties also contribute to its biological effects by neutralizing reactive oxygen species.
Comparación Con Compuestos Similares
Similar Compounds
Phytol: A precursor to Phytenic acid, with similar structural features but lacking the carboxylic acid group.
Phytanic Acid: A saturated analog of this compound, differing by the absence of the double bond.
Retinoic Acid: Shares some functional similarities in terms of interaction with nuclear receptors but has a different structural framework.
Uniqueness
This compound is unique due to its specific methylation pattern and the presence of a double bond, which confer distinct chemical and biological properties. Its ability to modulate specific transcription factors and its antioxidant activity make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C20H38O2 |
|---|---|
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoic acid |
InChI |
InChI=1S/C20H38O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h15-18H,6-14H2,1-5H3,(H,21,22)/b19-15+/t17-,18-/m1/s1 |
Clave InChI |
WDWBNNBRPVEEOD-PFXVRADUSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |
SMILES isomérico |
C[C@@H](CCC[C@@H](C)CCC/C(=C/C(=O)O)/C)CCCC(C)C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(=CC(=O)O)C |
Sinónimos |
3,7,11,15-tetramethylhexadec-2-enoic acid phytenic acid phytenic acid, (R-(R*,R*-(E)))-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2R,4R,6S,12R)-4-methyl-8-oxo-12-prop-1-en-2-yl-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-triene-15-carboxylate](/img/structure/B1253825.png)
![3-[4,5-Dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B1253826.png)


![(1R,3S,10E)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene](/img/structure/B1253831.png)

![(1R,3R,8R,19E,21Z,25R,26S,27S)-18-(1-hydroxyethyl)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,23-dione](/img/structure/B1253840.png)


![Meso-decamethylcalix[5]pyrrole](/img/structure/B1253844.png)

![[(1R,2R,3S,7R,9R,10R,12R)-3,10-dihydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B1253848.png)
![17-Acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1253849.png)
![Disodium;7-[(2-hydroxy-2-phenylacetyl)amino]-8-oxo-3-[[1-(sulfonatomethyl)tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1253850.png)
